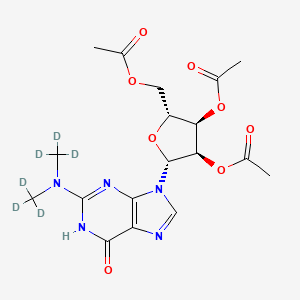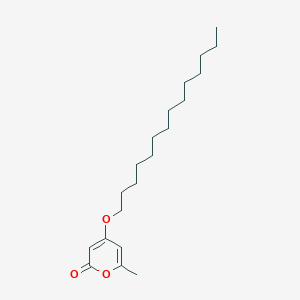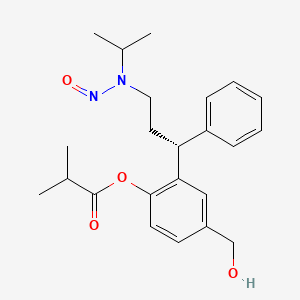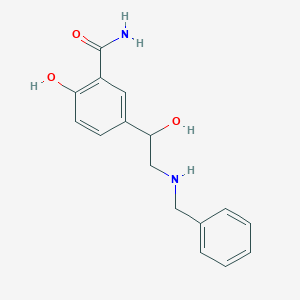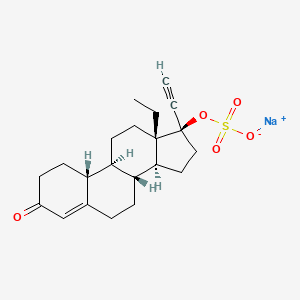
D-(-)-Norgestrel Sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(-)-Norgestrel Sulfate Sodium Salt: is a synthetic steroidal compound derived from norgestrel, a progestin used in hormonal contraceptives. This compound is characterized by the presence of a sulfate group, which enhances its solubility and bioavailability. It is primarily used in pharmaceutical formulations for its progestogenic activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-(-)-Norgestrel Sulfate Sodium Salt typically involves the sulfation of norgestrel. This process can be achieved through the reaction of norgestrel with sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale sulfation reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions: D-(-)-Norgestrel Sulfate Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed under acidic or basic conditions to yield norgestrel and sulfuric acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Norgestrel and sulfuric acid.
Oxidation: Oxidized derivatives of norgestrel.
Substitution: Norgestrel derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-(-)-Norgestrel Sulfate Sodium Salt is used as a reagent in organic synthesis for the preparation of various steroidal derivatives. Its sulfate group serves as a leaving group in substitution reactions, facilitating the synthesis of complex molecules.
Biology: In biological research, this compound is used to study the effects of progestins on cellular processes. It is employed in assays to investigate hormone receptor interactions and signal transduction pathways.
Medicine: this compound is utilized in the development of hormonal contraceptives and hormone replacement therapies. Its enhanced solubility and bioavailability make it a valuable component in pharmaceutical formulations.
Industry: The compound is used in the production of pharmaceutical products, particularly in the formulation of oral contraceptives and other hormone-based medications.
Wirkmechanismus
D-(-)-Norgestrel Sulfate Sodium Salt exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological responses. The compound influences various pathways involved in reproductive health, including the regulation of the menstrual cycle and maintenance of pregnancy.
Vergleich Mit ähnlichen Verbindungen
Levonorgestrel: A synthetic progestin used in contraceptives, similar in structure to norgestrel but without the sulfate group.
Norethindrone: Another synthetic progestin used in hormonal contraceptives.
Medroxyprogesterone Acetate: A synthetic progestin used in contraceptives and hormone replacement therapy.
Uniqueness: D-(-)-Norgestrel Sulfate Sodium Salt is unique due to the presence of the sulfate group, which enhances its solubility and bioavailability compared to other progestins. This modification allows for more efficient drug delivery and improved therapeutic outcomes.
Eigenschaften
Molekularformel |
C21H27NaO5S |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
sodium;[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C21H28O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,13,16-19H,3,5-12H2,1H3,(H,23,24,25);/q;+1/p-1/t16-,17+,18+,19-,20-,21-;/m0./s1 |
InChI-Schlüssel |
WGXRHGIJYSIIHJ-YIAHKXKMSA-M |
Isomerische SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+] |
Kanonische SMILES |
CCC12CCC3C(C1CCC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



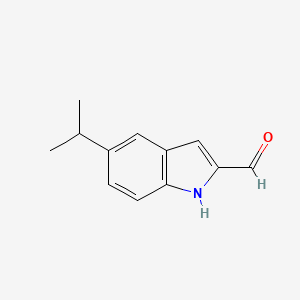


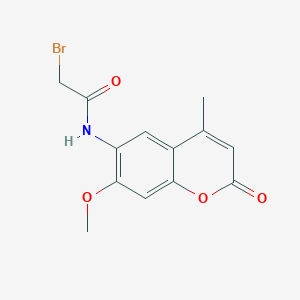

![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
